

Furegrelate Sodium: A Technical Review of a Selective Thromboxane Synthase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate sodium, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and a key mediator in thrombosis and vasoconstriction. Developed initially for cardiovascular applications, its specific mechanism of action has prompted investigations into its therapeutic potential in a range of physiological and pathological processes, including pulmonary hypertension and renal disorders. This technical guide provides a comprehensive review of the scientific literature on furegrelate sodium, detailing its mechanism of action, pharmacokinetic profile, and findings from preclinical and clinical studies. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and scientific investigation.

Chemical and Physical Properties

Furegrelate sodium is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid. Its chemical structure confers the ability to selectively bind to and inhibit thromboxane A2 synthase.



Property	Value	Reference
Molecular Formula	C15H10NNaO3	[1]
Molecular Weight	275.24 g/mol	[1]
CAS Number	85666-17-7	[1]
IC ₅₀ (human platelet microsomal TXA2 synthase)	15 nM	[2]

Mechanism of Action: Inhibition of Thromboxane A2 Synthase

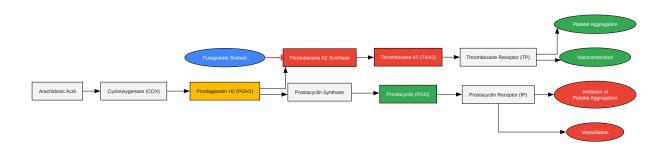
Furegrelate sodium exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, **furegrelate sodium** effectively reduces the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.

[3] This targeted inhibition allows for the redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.

Signaling Pathway of Thromboxane A2

The following diagram illustrates the position of **furegrelate sodium** within the arachidonic acid cascade and its impact on downstream signaling.





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Figure 1: Furegrelate's Mechanism in the Arachidonic Acid Cascade.

Experimental Protocols In Vitro Thromboxane Synthase Inhibition Assay

Objective: To determine the inhibitory activity of **furegrelate sodium** on thromboxane A2 synthase.

Methodology (based on Gorman et al., 1983):

- Preparation of Platelet Microsomes:
 - Human blood is collected in citrate anticoagulant.
 - Platelet-rich plasma (PRP) is obtained by centrifugation at 150 x g for 15 minutes.
 - Platelets are pelleted from PRP by centrifugation at 2000 x g for 10 minutes.
 - The platelet pellet is washed, resuspended in buffer, and sonicated to lyse the cells.
 - Microsomes are isolated by ultracentrifugation at 100,000 x g for 60 minutes.



- The microsomal pellet is resuspended in a buffer and protein concentration is determined.
- Inhibition Assay:
 - A reaction mixture is prepared containing the platelet microsomes, a source of prostaglandin H2 (PGH2), and varying concentrations of furegrelate sodium or vehicle control.
 - The reaction is initiated by the addition of PGH2.
 - The mixture is incubated for a specified time (e.g., 1-2 minutes) at a controlled temperature (e.g., 37°C).
 - The reaction is terminated by the addition of an acid.
 - The amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- Data Analysis:
 - The percentage of inhibition of TXB2 formation is calculated for each concentration of furegrelate sodium.
 - The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Platelet Aggregation Assay

Objective: To assess the effect of **furegrelate sodium** on platelet aggregation.

Methodology (based on Mohrland et al., 1989):

- Preparation of Platelet-Rich Plasma (PRP):
 - Whole blood is collected from subjects into tubes containing 3.8% sodium citrate.
 - PRP is prepared by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature.



- Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 2000
 x g for 15 minutes.
- · Aggregation Measurement:
 - Platelet aggregation is measured using a light transmission aggregometer.
 - Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.
 - A baseline light transmission is established (0% aggregation for PRP, 100% for PPP).
 - o An aggregating agent (e.g., arachidonic acid, ADP, collagen) is added to the PRP.
 - The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
 - For inhibition studies, PRP is pre-incubated with furegrelate sodium or vehicle control for a specified period before the addition of the aggregating agent.
- Data Analysis:
 - The maximum percentage of aggregation is determined for each condition.
 - The inhibitory effect of furegrelate sodium is calculated as the percentage reduction in maximal aggregation compared to the control.

Pharmacokinetics

Studies in normal male volunteers have characterized the pharmacokinetic profile of **furegrelate sodium** following oral administration.

Single-Dose Pharmacokinetics



Parameter	Value	Reference
Tmax (Time to Peak Plasma Concentration)	1.0 - 1.7 hours	[4]
Apparent Terminal Disposition Rate Constant	0.12 - 0.17 hr ⁻¹	[4]
Renal Excretion (as parent drug)	62 - 78% of dose	[4]
Half-life (t½)	3.5 - 5 hours	[3]

Multiple-Dose Pharmacokinetics

A study involving twice-daily oral administration for 4.5 days showed no significant changes in the absorption, disposition, or elimination kinetics of furegrelate.[4] A slight potential for drug accumulation was observed.[4]

Clinical Trials

Phase 1 clinical trials have been conducted in healthy male subjects to assess the safety, tolerability, and pharmacodynamics of **furegrelate sodium**.

Single Ascending Dose Study

Dose	Number of Subjects	Key Findings	Reference
200 - 1600 mg	Healthy Male Volunteers	Dose-related inhibition of thromboxane synthesis for 8-12 hours. Variable inhibition of platelet aggregation. No significant alteration of bleeding times or coagulation parameters.	[3]



Multiple Dose Study

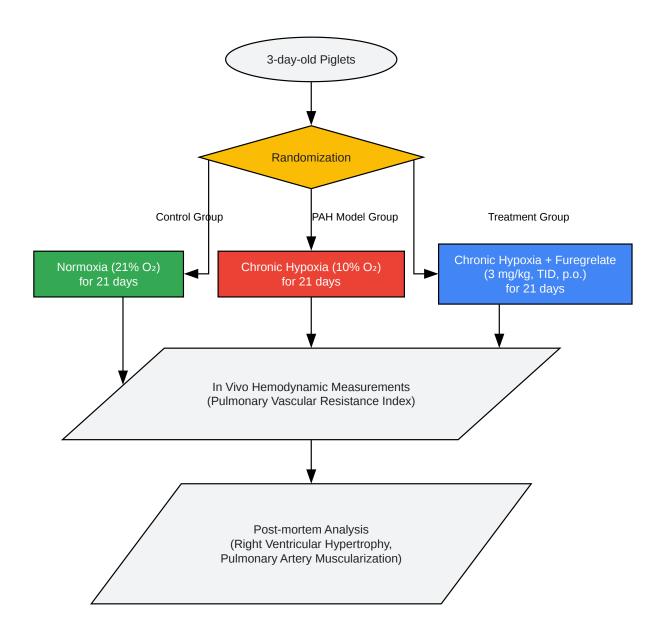
Dose	Number of Subjects	Key Findings	Reference
200, 400, 800, 1600 mg (BID for 4.5 days)	24	Significant inhibition of thromboxane synthesis at 800 mg and 1600 mg doses. Variable inhibition of platelet aggregation. Tendency for increased bleeding times at higher doses. No clinically significant changes in coagulation or safety laboratory evaluations.	[5]

Preclinical Studies: Pulmonary Arterial Hypertension

A notable preclinical study investigated the effect of **furegrelate sodium** in a neonatal piglet model of hypoxia-induced pulmonary arterial hypertension (PAH).

Experimental Workflow: Neonatal Piglet PAH Study





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Figure 2: Experimental Workflow for the Neonatal Piglet PAH Study.

Key Findings from the Preclinical PAH Study:

• Furegrelate administered three times daily (TID) significantly blunted the development of hypoxia-induced PAH in neonatal piglets.



- The treatment attenuated the increase in pulmonary vascular resistance index and right ventricular hypertrophy.
- Furegrelate also reduced the muscularization of small pulmonary arteries, suggesting a
 protective effect on the pulmonary vasculature.

Conclusion

Furegrelate sodium is a well-characterized selective inhibitor of thromboxane A2 synthase with a rapid onset of action and a relatively long biological half-life. In vitro and in vivo studies have consistently demonstrated its ability to inhibit thromboxane synthesis. While its effect on platelet aggregation in humans is variable, preclinical evidence, particularly in the context of pulmonary arterial hypertension, suggests that its therapeutic potential may extend beyond its antiplatelet effects. The detailed experimental protocols and compiled data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the applications of **furegrelate sodium**. Further investigation into its role in various disease models where thromboxane A2 is implicated is warranted.

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